8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol .
Another method involves the multicomponent reaction of 2-aminopyridine, 4-methoxybenzaldehyde, and an isocyanide in the presence of a base. This reaction can be carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Derivatives with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antituberculosis activity is thought to involve inhibition of key enzymes in the bacterial cell wall synthesis pathway . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, leading to changes in its electronic structure and emission characteristics .
Comparison with Similar Compounds
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy groups, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine:
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: The presence of a nitro group significantly alters its electronic properties and reactivity compared to the methoxy derivative.
Biological Activity
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H14N2O2
- Molecular Weight : 258.28 g/mol
This compound features a methoxy group at both the 8-position of the imidazo ring and the para position of the phenyl group, which may influence its biological activity.
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticholinesterase agents. In particular, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related compound demonstrated an IC50 value of 79 µM against AChE . This suggests that this compound may also exhibit similar inhibitory effects.
Antitumor Activity
Research indicates that imidazopyridine derivatives possess significant antitumor properties. One study reported that derivatives with specific substitutions exhibited selective antiproliferative activity against various cancer cell lines, including colon carcinoma . The presence of methoxy groups in the structure may enhance this activity by facilitating interactions with biological targets.
Antibacterial and Antiviral Properties
The antibacterial activity of imidazo[1,2-a]pyridine compounds has been documented against both Gram-positive and Gram-negative bacteria. For instance, derivatives were evaluated for their minimal inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus, with some showing potent effects . Moreover, antiviral activities have also been observed in related structures, indicating a broad spectrum of efficacy against different pathogens .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission (AChE and BChE), which is crucial for treating neurodegenerative disorders.
- DNA Intercalation : Some imidazopyridine derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Receptor Modulation : These compounds may also interact with various receptors in the body, influencing signaling pathways relevant to inflammation and infection.
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-7-5-11(6-8-12)13-10-17-9-3-4-14(19-2)15(17)16-13/h3-10H,1-2H3 |
InChI Key |
MPSZUHKKCKSMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
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